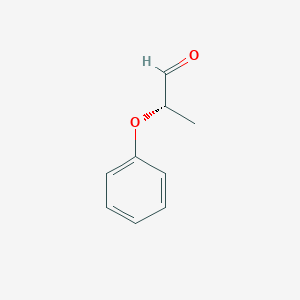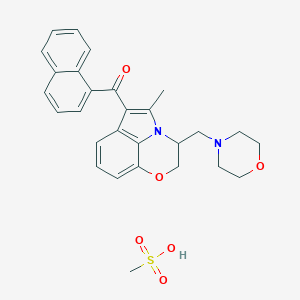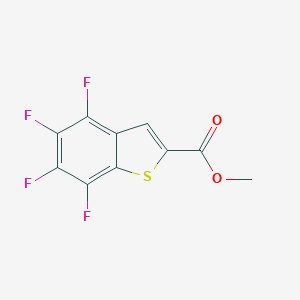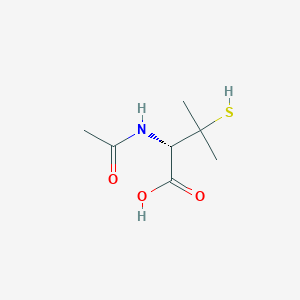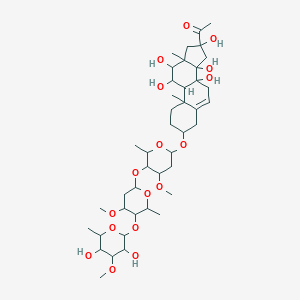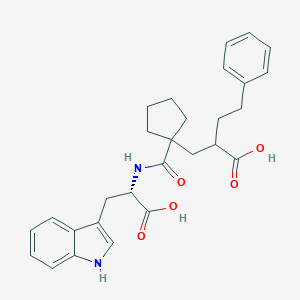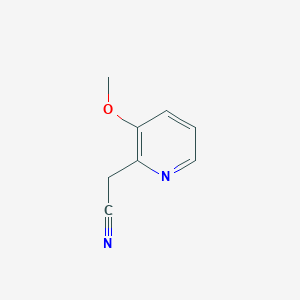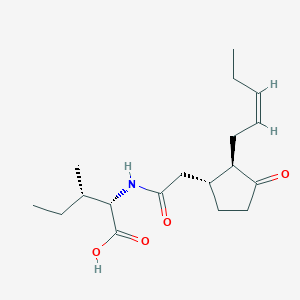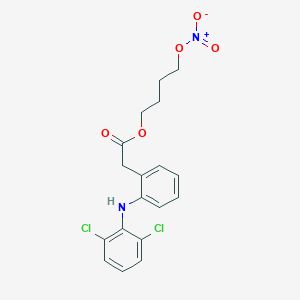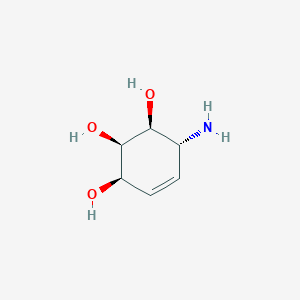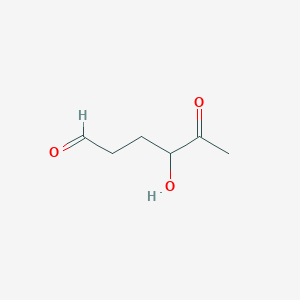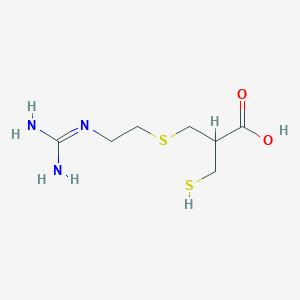
Mergetpa
概要
説明
メルゲトパはカルボキシペプチダーゼ阻害剤であり、キニンおよびB2受容体拮抗薬のC末端アルギニンを欠く代謝産物への変換を阻害するために主に使用されます 。この化合物は、特に生化学および薬理学の分野で、科学研究に重要な用途があります。
準備方法
合成経路と反応条件
メルゲトパの合成には、特定のチオールおよびグアニジン誘導体の反応が含まれます。詳細な合成経路と反応条件は、通常、製造業者によって保持される独自の情報を構成します。 一般的には、保護および脱保護ステップ、結晶化またはクロマトグラフィーなどの精製プロセスを含む、標準的な有機合成技術の使用が伴います .
工業生産方法
メルゲトパの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、収量と純度のために最適化されており、多くの場合、自動化された合成および精製システムが含まれます。 この化合物は、通常、一貫性と品質を確保するために管理された環境で生産されます .
化学反応の分析
反応の種類
メルゲトパは、以下を含むいくつかの種類の化学反応を起こします。
酸化: メルゲトパは特定の条件下で酸化されて、ジスルフィド結合を形成することができます。
還元: この化合物は、ジスルフィド結合を切断してチオール型に戻すために還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とヨウ素が含まれます。
還元: ジチオスレイトール(DTT)やトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤が使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は通常、ジスルフィド結合した二量体をもたらし、還元は遊離チオール基をもたらします .
科学研究における用途
メルゲトパは、科学研究において幅広い用途があります。
化学: 酵素反応速度論と阻害の研究における試薬として使用されます。
生物学: タンパク質とペプチドの代謝の研究に使用されます。
医学: キニン活性の過剰な関与する状態における潜在的な治療的用途について調査されています。
科学的研究の応用
Mergetpa has a wide range of applications in scientific research:
Chemistry: Used as a reagent in studying enzyme kinetics and inhibition.
Biology: Employed in the study of protein and peptide metabolism.
Medicine: Investigated for its potential therapeutic applications in conditions involving excessive kinin activity.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用機序
メルゲトパは、ペプチドのC末端アルギニンを切断する役割を果たすカルボキシペプチダーゼ酵素を阻害することで作用を発揮します。この阻害により、キニンおよびB2受容体拮抗薬の不活性代謝産物への変換が防止され、それらの生物学的活性が長くなります。 分子標的は、カルボキシペプチダーゼNおよびその他の関連する酵素を含みます .
類似の化合物との比較
類似の化合物
CeMMEC13: TAF1の第2ブロモドメインを選択的に阻害するイソキノリン。
カルボキシペプチダーゼG2阻害剤: 抗腫瘍活性を有する新しい阻害剤。
2-PMPA: グルタミン酸カルボキシペプチダーゼIIの強力かつ選択的な阻害剤.
メルゲトパの独自性
メルゲトパは、カルボキシペプチダーゼNの特異的な阻害において独自性があり、キニンおよびB2受容体拮抗薬を含む研究に特に役立ちます。 これらの分子を不活性な代謝産物への変換を阻止する能力は、他のカルボキシペプチダーゼ阻害剤とは異なります .
類似化合物との比較
Similar Compounds
CeMMEC13: An isoquinolinone that selectively inhibits the second bromodomain of TAF1.
Carboxypeptidase G2 Inhibitor: A new inhibitor with antitumor activity.
2-PMPA: A potent and selective inhibitor of glutamate carboxypeptidase II.
Uniqueness of Mergetpa
This compound is unique in its specific inhibition of carboxypeptidase N, making it particularly useful in studies involving kinins and B2 receptor antagonists. Its ability to block the conversion of these molecules into inactive metabolites sets it apart from other carboxypeptidase inhibitors .
特性
IUPAC Name |
2-[2-(diaminomethylideneamino)ethylsulfanylmethyl]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S2/c8-7(9)10-1-2-14-4-5(3-13)6(11)12/h5,13H,1-4H2,(H,11,12)(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPKWZRKZOAAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(CS)C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998363 | |
| Record name | 2-{[(2-Carbamimidamidoethyl)sulfanyl]methyl}-3-sulfanylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77102-28-4 | |
| Record name | 3-[[2-[(Aminoiminomethyl)amino]ethyl]thio]-2-(mercaptomethyl)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77102-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptomethyl-3-guanidinoethylthiopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(2-Carbamimidamidoethyl)sulfanyl]methyl}-3-sulfanylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(MERCAPTOMETHYL)-3-(GUANIDINOETHYLTHIO)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8EOD1X17Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


